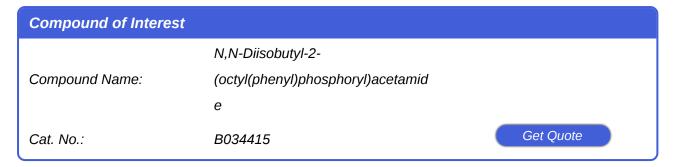


# Performance of CMPO in Various Diluents: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of carbamoylmethylphosphine oxide (CMPO), a key extractant in actinide and lanthanide separation processes, in different diluents. The choice of diluent significantly impacts the extraction efficiency, selectivity, and overall performance of the solvent system. This document summarizes available experimental data, outlines typical experimental protocols, and provides visualizations to aid in understanding the underlying processes.

## **Data Presentation: A Comparative Analysis**

The following tables summarize the performance of CMPO in various diluents based on available research. It is crucial to note that the experimental conditions, such as CMPO and nitric acid concentrations, vary across studies, which can affect direct comparisons of distribution coefficients (Kd).

Table 1: Performance of CMPO in Aliphatic and Halogenated Diluents for Actinide Extraction



Diluent	Extractant System	Aqueous Phase	Metal Ion	Distribution Coefficient (Kd)	Reference
Tetrachloroet hylene (TCE)	0.25 M CMPO / 0.75 M TBP	Metallurgical Scrap Waste Simulant	Am(III)	Optimum ratios obtained (specific values not provided in abstract)	[1]
n-Dodecane	0.2 M CMPO / 1.2 M TBP	3.5 M HNO₃	Pu(IV)	41.2	[2]
n-Dodecane	0.2 M CMPO / 1.2 M TBP	Simulated HAW	Am(III)	High extraction reported	[3]
Formal of Octafluorope ntanol	0.2 M CMPO / 30% TBP	PUREX Process Raffinate	Americium & Lanthanides	Effective extraction reported	[4]

Table 2: Performance of CMPO in n-Dodecane vs. Ionic Liquids for Lanthanide and Actinide Extraction



Diluent Type	Diluent	Extractan t System	Aqueous Phase	Metal Ion	Distributi on Coefficie nt (Kd)	Referenc e
Molecular	n- Dodecane	0.05 M CMPO	Not specified	Lanthanide s	No extraction	[5]
Ionic Liquid	[Bmim] [PF <sub>6</sub> ]	0.005 M CMPO	Not specified	Lanthanide s	High extractabilit y	[5]
Molecular	n- Dodecane	Not specified	Acidic solutions	Actinides/L anthanides	Baseline	[6]
lonic Liquid	Not specified	CMPO- functionaliz ed TSIL	Acidic solutions	Actinides/L anthanides	Compariso n made to n- dodecane	[6]

Note: "TSIL" refers to Task-Specific Ionic Liquid. [Bmim][PF<sub>6</sub>] is 1-butyl-3-methyl-imidazolium hexafluorophosphate.

## **Experimental Protocols**

The following is a generalized experimental protocol for evaluating the performance of CMPO in different diluents, based on common practices in the cited literature.

- 1. Preparation of Organic Phase:
- The desired concentration of octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) is dissolved in the chosen diluent (e.g., n-dodecane, tetrachloroethylene, an ionic liquid).
- In many cases, a phase modifier such as tri-n-butyl phosphate (TBP) is added to the organic phase to prevent third-phase formation and improve solubility. A common formulation is 0.2 M CMPO and 1.2 M TBP in n-dodecane.
- 2. Preparation of Aqueous Phase:



- The aqueous phase is typically a nitric acid (HNO₃) solution of a specific molarity.
- The aqueous feed solution is prepared by dissolving salts of the target metal ions (e.g., nitrates of americium, europium, plutonium) to achieve the desired initial concentration.
   Radiotracers of the elements of interest are often used for ease of analysis.
- 3. Solvent Extraction Procedure:
- Equal volumes of the prepared organic and aqueous phases are added to a separation vessel, such as a centrifuge tube or a separatory funnel.
- The two phases are vigorously mixed for a sufficient time to ensure that equilibrium is reached. This is typically done using a mechanical shaker.
- After mixing, the phases are separated by centrifugation or by allowing them to settle in a separatory funnel.
- Aliquots are taken from both the aqueous and organic phases for analysis.

#### 4. Analysis:

The concentration of the metal ions in both phases is determined using appropriate
analytical techniques. For radioactive isotopes, radiometric methods such as gamma
spectroscopy or liquid scintillation counting are commonly employed. For stable isotopes,
techniques like inductively coupled plasma mass spectrometry (ICP-MS) or atomic
absorption spectroscopy (AAS) can be used.

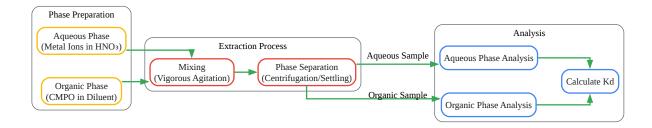
#### 5. Calculation of Distribution Coefficient:

The distribution coefficient (Kd) is calculated as the ratio of the concentration of the metal ion
in the organic phase to its concentration in the aqueous phase at equilibrium: Kd =
[Metal]organic / [Metal]aqueous

## **Mandatory Visualization**

Below are diagrams illustrating key processes and workflows related to the use of CMPO in solvent extraction.

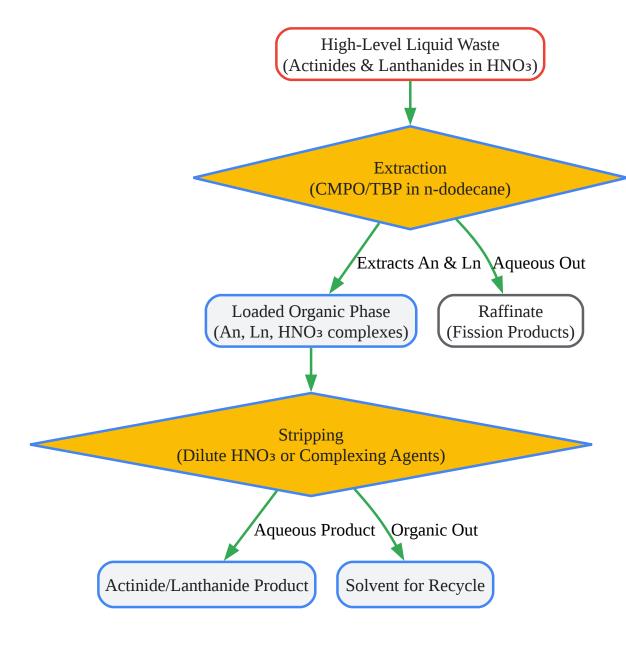




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Caption: A typical workflow for a solvent extraction experiment.





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Caption: Logical flow of the TRUEX solvent extraction process.

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